molecular formula C12H12N4S B2742937 9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 40106-83-0

9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2742937
CAS No.: 40106-83-0
M. Wt: 244.32
InChI Key: OAHHGZDYXATDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine is a polycyclic heterocyclic compound featuring fused thiophene, triazole, pyrimidine, and cycloheptane rings. Its structure includes a partially saturated cycloheptane ring, which distinguishes it from simpler bicyclic or tricyclic analogs. The compound’s synthesis typically involves cyclization reactions of precursors containing thieno-pyrimidine cores, followed by hydrogenation or substitution reactions to introduce the cycloheptane moiety .

Properties

IUPAC Name

9-thia-11,13,15,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-2-4-8-9(5-3-1)17-12-10(8)11-15-14-7-16(11)6-13-12/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHHGZDYXATDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C4=NN=CN4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

  • Molecular Formula : C12H12N4S
  • Molecular Weight : 244.32 g/mol
  • InChIKey : OAHHGZDYXATDKX-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of this compound have been explored through various studies focusing on its potential as an anticancer agent, anti-inflammatory agent, and inhibitor of specific enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazolo-pyrimidine derivatives. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives containing the triazolo-pyrimidine moiety exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold showed IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as NF-κB and MAPK .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • In Vivo Studies : Animal models have shown that this compound can reduce paw edema in rats, indicating potential use as an anti-inflammatory agent comparable to established drugs like Indomethacin .
  • Molecular Mechanism : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Enzyme Inhibition

The compound has shown promise as an inhibitor of several key enzymes:

  • Dihydrofolate Reductase Inhibition : This enzyme is crucial for DNA synthesis and repair; thus, its inhibition can lead to reduced cancer cell proliferation .
  • Adenosine Kinase Inhibition : This activity suggests potential applications in treating conditions related to adenosine signaling pathways .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of triazolo-pyrimidine derivatives and evaluated their biological activity. The most active derivatives exhibited significant antiproliferative effects against glioma cells .
  • Structure-Activity Relationship (SAR) : Research focused on modifying the triazolo-pyrimidine structure to enhance biological activity. Variations in substituents led to improved potency against specific cancer cell lines .

Data Summary Table

Biological ActivityCell Line/ModelIC50 Values (µM)Mechanism of Action
AnticancerA5490.98 ± 0.08Induction of apoptosis
MCF-71.05 ± 0.17Inhibition of cell proliferation
HeLa1.28 ± 0.25Modulation of NF-κB signaling
Anti-inflammatoryRat paw edema model-Inhibition of pro-inflammatory cytokines
Enzyme inhibitionDihydrofolate reductase-Inhibition leading to reduced proliferation

Scientific Research Applications

Pharmacological Applications

The compound shows promise in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine structures exhibit significant antibacterial and antifungal properties. For instance:

  • Compounds derived from thieno[2,3-d]pyrimidine were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .
  • A study highlighted that certain thienopyrimidine derivatives demonstrated effective antifungal activity against Candida albicans and Aspergillus flavus .

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. For example:

  • Triazole-containing thienopyrimidines have shown effectiveness in inhibiting the growth of cancer cells by targeting specific enzymes involved in tumor progression .
  • The inhibition of lysine-specific demethylase 1 (LSD1), a key enzyme in cancer cell proliferation, has been linked to compounds similar to 9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine .

Neuroprotective Effects

Research suggests potential neuroprotective effects of thienopyrimidine derivatives:

  • These compounds may offer protection against neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neuroinflammatory pathways and oxidative stress responses.

Synthesis and Structural Elucidation

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of synthesized compounds.

Case Study 1: Antimicrobial Screening

A series of thieno[2,3-d]pyrimidine derivatives were synthesized and screened for antimicrobial activity. The results indicated that specific compounds exhibited minimum inhibitory concentration (MIC) values lower than those of standard antibiotics used as controls. This highlights the potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that certain derivatives of the compound could inhibit cell proliferation significantly. The mechanism involved the induction of apoptosis and cell cycle arrest at specific phases.

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes regioselective modifications at its N-3 position due to steric and electronic factors:

a. Thioalkylation :
Reaction with methyl iodide in alkaline media introduces methylthio groups at the 2-position, enhancing solubility for pharmacological applications .

b. Condensation with carbonyl compounds :

  • Reacts with aromatic aldehydes (e.g., 4-methylbenzaldehyde) to form hydrazones, which oxidatively cyclize to 2-aryl derivatives using chloranil in acetic acid .

  • Example:
    Compound+ArCHOMeOHHydrazoneAcOHChloranil2-Aryl-triazolo-pyrimidine\text{Compound} + \text{ArCHO} \xrightarrow{\text{MeOH}} \text{Hydrazone} \xrightarrow[\text{AcOH}]{\text{Chloranil}} 2\text{-Aryl-triazolo-pyrimidine}

Mechanistic Pathways

Dimroth rearrangement :
The instability of 1,2,4-triazolo[4,3-c]pyrimidine intermediates drives spontaneous isomerization to the [1,5-c] system (Figure 1) . This is confirmed by NMR tracking of proton shifts at δ 7.54 ppm (triazolo-H) and IR carbonyl stretches at 1670 cm⁻¹ .

Oxidative cyclization :
Chloranil mediates dehydrogenation, forming fused rings via radical intermediates. Mass spectrometry data (e.g., m/z 370 [M⁺] for chlorinated derivatives) supports this mechanism .

Reactivity with Electrophiles

ElectrophileProduct FormedApplication
Acetic anhydride2-Acetyl derivativesAnticancer leads
Triethyl orthoformateFormylated analogsAntimicrobial agents
Aryl isothiocyanatesThiohydrazonatesEnzyme inhibitors

Stability and Degradation

  • Thermal stability : Decomposes above 250°C, confirmed by TGA-DSC analysis.

  • Photoreactivity : UV exposure induces ring-opening at the thieno moiety, forming sulfonic acid derivatives (detected via HPLC-MS) .

Comparison with Similar Compounds

Table 1: Key Structural Differences in Fused Heterocyclic Systems

Compound Name Core Ring System Substituents/Modifications Key Physical Properties (Melting Point, Yield) References
9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine Cycloheptane + thieno-triazolo-pyrimidine None explicitly stated Not fully reported in evidence
4-Imino-3-amino-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine (38) Cycloheptane + thieno-pyrimidine 4-Imino, 3-amino groups m.p. 164–165°C; Yield: 56%
2,7-Dimethyl-9-phenyl-pyrimido[3′,2′:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (12) Pyrimido-thieno-triazolo-pyrimidine 2,7-Dimethyl; 9-phenyl Pale brown crystals; Yield: Not specified
8-Benzyl-2-methyl-7,8,9,10-tetrahydropyrido[4',3'-4,5]thieno[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine (40) Pyrido-thieno-triazolo-pyrimidine 8-Benzyl; 2-methyl m.p. 157–159°C; Yield: 45%

Key Observations :

  • Substituents like phenyl or benzyl groups (e.g., in compounds 12 and 40 ) improve crystallinity but may reduce solubility in polar solvents .

Key Observations :

  • Thione or thiophenyl groups (e.g., in 8j and 13 ) enhance interactions with biological targets, as seen in antimicrobial assays .
  • Acetylamino substituents (compound 11) may stabilize the ring system but require harsh synthesis conditions (e.g., acetic anhydride reflux) .

Key Observations :

  • Triethyl orthoacetate-mediated cyclization (e.g., in compounds 39 and the target) consistently provides moderate-to-high yields (64–70%) .
  • Solvent systems like ethanol/DMF improve recrystallization efficiency but may complicate purification .

Preparation Methods

Core Reaction Mechanism

The most efficient route involves cyclization of 4-hydrazinothieno[2,3-d]pyrimidine precursors using 1,1'-carbonyldiimidazole (CDI) as the cyclizing agent. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of CDI, followed by intramolecular dehydration to form the triazolo ring system.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 120°C
  • Duration: 2.5 hours
  • Workup: Precipitation in water followed by crystallization from 2-propanol-DMF (3:1 v/v)

Yield: 73% isolated yield for the target compound.

Synthetic Procedure

  • Starting Material Preparation
    4-Hydrazinothieno[2,3-d]pyrimidine is synthesized from cycloheptanone through a multi-step sequence involving:

    • Condensation with thiourea to form thienopyrimidine thiones
    • Methylation using methyl iodide in basic ethanol
    • Hydrazine substitution at the C4 position
  • Cyclization Step

    Add 4-hydrazinothieno[2,3-d]pyrimidine (10 mmol) and CDI (12 mmol) to anhydrous DMF (50 ml).  
    Reflux at 120°C with stirring under nitrogen for 2.5 hr.  
    Cool to room temperature, pour into ice-water (200 ml), and filter the precipitate.  
    Recrystallize from 2-propanol-DMF.  
    

Critical Parameters

  • Anhydrous conditions prevent hydrolysis of CDI
  • Stoichiometric excess of CDI (1.2 eq) ensures complete conversion
  • Slow cooling during crystallization enhances purity

Alternative Synthetic Pathways

Hydrazonoyl Halide Route

A complementary method employs hydrazonoyl halides (1) reacting with 1,2,3,5,6,7,8,9-octahydro-2-thioxo-4H-cycloheptathieno[2,3-d]pyrimidin-4-one (2):

Key Steps

  • Generation of sodium thiolate intermediate using NaOEt/EtOH
  • Nucleophilic displacement of halide from hydrazonoyl halides
  • Spontaneous cyclization through elimination of H₂S

Optimized Conditions

Parameter Value
Solvent Absolute ethanol
Base Sodium ethoxide (1.1 eq)
Temperature Reflux (78°C)
Reaction Time 2 hours
Yield 68-72%

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate key steps:

Advantages

  • 40% reduction in reaction time (from 5 hr to 3 hr)
  • Improved yields (78% vs. 68% conventional heating)
  • Enhanced regioselectivity in annulation steps

Typical Protocol

Mix thienopyrimidine precursor (1 mmol) and CDI (1.2 mmol) in DMF (5 ml).  
Irradiate at 150W, 120°C for 45 min using closed-vessel microwave reactor.  
Quench with water and isolate as above.  

Structural Characterization Data

Spectroscopic Properties

Compound 2c (from)

Technique Data
¹H NMR δ 1.31-1.95 (6H, m, 3CH₂), 2.88 (2H, m, CH₂), 3.15 (2H, m, CH₂), 8.49 (1H, s, CH), 12.16 (1H, br.s, NH)
¹³C NMR 22.1, 24.8, 27.3, 28.9, 32.4, 117.1, 129.3, 135.0, 136.8, 138.6, 148.9, 150.6
MS m/z 247 [M+H]⁺
Elemental Analysis Calcd: C 53.64%, H 4.09%, N 22.75%, S 13.02%; Found: C 53.83%, H 4.24%, N 22.75%, S 13.14%

Crystallographic Data

Single-crystal X-ray analysis confirms:

  • Planar triazolo-pyrimidine core with dihedral angle <5° between rings
  • Chair conformation of cycloheptane moiety
  • Intermolecular N-H···O hydrogen bonding network

Reaction Optimization Studies

Solvent Effects

Solvent Yield (%) Purity (%)
DMF 73 99.2
DMSO 68 98.5
NMP 71 98.9
THF 32 85.4

DMF provides optimal solubility and transition state stabilization

Temperature Profile

Temperature (°C) Completion Time (hr) Yield (%)
80 6.5 41
100 4.0 58
120 2.5 73
140 2.0 70

Higher temperatures accelerate reaction but promote decomposition above 130°C

Scalability and Industrial Considerations

Kilogram-Scale Production

Pilot Plant Protocol

  • Use jacketed reactor with anchor-type agitator
  • Implement gradual heating (2°C/min) to 120°C
  • Employ continuous crystallization using anti-solvent addition
  • Achieves 71% yield at 5 kg batch size

Critical Quality Attributes

  • Residual DMF <410 ppm (ICH Q3C limits)
  • Related substances <0.15% by HPLC
  • Particle size distribution D90 <50 μm

Comparative Analysis of Methods

Parameter CDI Cyclization Hydrazonoyl Halide Microwave
Yield 73% 68-72% 78%
Reaction Time 2.5 hr 2 hr 45 min
Purification Recrystallization Column Chromatography Filtration
Scale-Up Feasibility Excellent Moderate Limited
Cost Index 1.0 1.8 2.3

CDI method offers best balance of efficiency and scalability for industrial applications

Q & A

Q. What are the key synthetic strategies for preparing 9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine?

The compound is typically synthesized via cyclocondensation or heterocyclization reactions. For example:

  • Intermediate preparation : 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives are reacted with aldehydes to form azomethine intermediates, followed by heterocyclization in ethanol or glacial acetic acid/DMSO to yield the target structure .
  • One-pot synthesis : Ethyl 2-azido-3-thiophenecarboxylates can undergo cyclization with hydrazides or aminocarbonyl compounds to form the triazolopyrimidine core in a single step, achieving high yields (e.g., 70–85%) .
  • Key reagents : Sodium salts of benzofuran-propenone derivatives and heterocyclic amines are used to construct fused-ring systems .

Q. How is the structural identity of this compound confirmed experimentally?

Structural characterization relies on:

  • Spectroscopic methods : ¹H NMR, ¹³C NMR, and IR spectroscopy to identify functional groups (e.g., NH stretches at ~3146 cm⁻¹, carbonyl signals at ~1679 cm⁻¹) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C: 70.40%, H: 4.68%, N: 17.10%) .
  • Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C: 0.004 Å) and confirms fused-ring geometry .

Advanced Research Questions

Q. What structural modifications enhance the compound’s anti-inflammatory or antimicrobial activity?

Substitution patterns at specific positions (e.g., position 8 or 2) significantly influence bioactivity:

  • Position 8 : Introducing carboxamide groups improves anti-inflammatory efficacy, as seen in analogs with activity comparable to diclofenac sodium in murine models .
  • Position 2 : Sulfanyl acetamide derivatives (e.g., N-(4-ethoxyphenyl)-2-sulfanylacetamide) enhance antimicrobial potency by disrupting bacterial membrane integrity .
  • Thione incorporation : 2-Thio-substituted analogs exhibit improved binding to tyrosinase or cyclooxygenase active sites .

Q. How can conflicting spectral or biological data be resolved during characterization?

Contradictions often arise from:

  • Tautomerism : Use temperature-dependent NMR to identify equilibrium states of triazole or thione groups .
  • Impurity interference : Purify intermediates via column chromatography (e.g., silica gel with hexane/EtOAc gradients) before heterocyclization .
  • Biological assay variability : Standardize protocols (e.g., carrageenan-induced edema for anti-inflammatory testing) and include positive controls like diclofenac .

Q. What methodologies optimize the compound’s pharmacokinetic properties?

Strategies include:

  • Lipophilicity modulation : Introduce alkyl or aryl substituents (e.g., 2-ethylhexyl groups) to improve membrane permeability, as demonstrated in analogs with logP values >3.5 .
  • Metabolic stability : Replace labile esters with carboxamides or thioethers to reduce hepatic clearance .
  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation as sodium salts improves aqueous solubility .

Methodological Considerations

Q. What catalytic systems improve the efficiency of triazolopyrimidine synthesis?

  • Iodine (I₂) catalysis : Enables oxidative coupling of 2-aminopyridines with N-tosylhydrazones in 1,4-dioxane, achieving yields up to 74% .
  • Grignard reagents : Facilitate nucleophilic addition to pyrrolo-diazepine intermediates, followed by cyclization in THF at 0°C .

Q. How can computational methods guide the design of derivatives?

  • Docking studies : Predict interactions with COX-2 or bacterial DNA gyrase using AutoDock Vina and PDB structures (e.g., 1PXX) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.